molecular formula C19H16Cl2N2S2 B11510304 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11510304
M. Wt: 407.4 g/mol
InChI Key: VYALTWNMADGZRS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound characterized by its unique structure, which includes dichloroaniline and dithioloquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps. One common method starts with the preparation of the dithioloquinoline core, followed by the introduction of the dichloroaniline group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve safety. The use of catalytic hydrogenation and Bamberger rearrangement are common techniques employed to achieve the desired product with high efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as (diacetoxyiodo)benzene.

    Reduction: Catalytic hydrogenation is often used to reduce specific functional groups within the molecule.

    Substitution: Halogenation and other substitution reactions are common, particularly involving the dichloroaniline moiety.

Common Reagents and Conditions

Common reagents include thionyl chloride for chlorination reactions and various oxidizing agents for oxidation reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinolin-1-ones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
  • 3,4-dichloro-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Uniqueness

The uniqueness of 2,5-dichloro-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its specific substitution pattern and the presence of both dichloroaniline and dithioloquinoline moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H16Cl2N2S2

Molecular Weight

407.4 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4,4,7-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C19H16Cl2N2S2/c1-10-4-6-12-14(8-10)23-19(2,3)17-16(12)18(25-24-17)22-15-9-11(20)5-7-13(15)21/h4-9,23H,1-3H3

InChI Key

VYALTWNMADGZRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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